1-(3-Methoxy-propyl)-imidazolidin-2-one
Overview
Description
1-(3-Methoxy-propyl)-imidazolidin-2-one is a versatile small molecule scaffold with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It is a cyclic urea derivative, characterized by the presence of an imidazolidinone ring substituted with a 3-methoxypropyl group. This compound is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Imidazolidin-2-one derivatives, to which this compound belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Imidazolidinone compounds, in general, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
Imidazolidin-2-one derivatives have been associated with various biochemical pathways depending on their specific substitutions .
Result of Action
Imidazolidin-2-one derivatives have been associated with various biological effects depending on their specific substitutions .
Preparation Methods
The synthesis of 1-(3-Methoxy-propyl)-imidazolidin-2-one can be achieved through several methods. One common approach involves the condensation of acyloins with monosubstituted ureas . This reaction can be carried out in various solvents such as acetic acid, ethylene glycol, or toluene, with or without acidic catalysts like acetic acid or trifluoroacetic acid . Another method involves the intramolecular cyclization of ureidoacetals, ureido-1,3-oxazinanes, and ureidoketones . Industrial production methods may involve the use of high-purity starting materials and optimized reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
1-(3-Methoxy-propyl)-imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in S-methylation reactions, resulting in the formation of 5-(methylthio)-1-phenyl-4-(m-tolyldiazenyl)-1H-imidazol-2(3H)-one . These reactions typically occur under mild conditions, making the compound suitable for various synthetic applications.
Scientific Research Applications
1-(3-Methoxy-propyl)-imidazolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it is used in the development of bioactive compounds with potential therapeutic properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it finds applications in the industrial sector, particularly in the production of polymers, detergents, and electronic materials .
Comparison with Similar Compounds
1-(3-Methoxy-propyl)-imidazolidin-2-one can be compared with other similar compounds, such as 1,3-dimethyl-2-imidazolidinone and 2-imidazolidone . These compounds share the imidazolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 1,3-dimethyl-2-imidazolidinone is used as a high-boiling polar aprotic solvent, while 2-imidazolidone is employed in the synthesis of various bioactive molecules . The presence of the 3-methoxypropyl group in this compound imparts unique properties, making it suitable for specific applications where other imidazolidinones may not be as effective .
Properties
IUPAC Name |
1-(3-methoxypropyl)imidazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553712-23-4 | |
Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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